![molecular formula C20H17ClN2O2 B2450778 N,1-dibenzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 339024-40-7](/img/structure/B2450778.png)
N,1-dibenzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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Description
“N,1-dibenzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxamide” is a chemical compound . Unfortunately, there is limited information available about this compound.
Molecular Structure Analysis
The molecular formula of “this compound” is C13H10ClNO2 . The average mass is 247.677 Da and the monoisotopic mass is 247.040009 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 397.9±42.0 °C at 760 mmHg, and a flash point of 194.4±27.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . The polar surface area is 37 Å2 .Scientific Research Applications
1. Polymorphism and Molecular Modeling Studies
The compound has been studied for its polymorphic forms and molecular geometry using density functional theory (DFT). It displays different conformations and packing due to intermolecular hydrogen bonding, influencing its properties and applications in chemical reactions (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).
2. Structural Analysis and Rearrangement Studies
Research on derivatives of this compound includes the study of its crystal and molecular structure. One study focuses on the rearrangement of a pentenyl group at the pyridine ring, leading to the formation of a new derivative with potential applications in material science and pharmaceuticals (Zugenmaier, 2013).
3. Synthesis and Biological Evaluation
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal properties. Such studies are crucial for developing new pharmaceutical agents with potential applications in treating bacterial and fungal infections (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015).
4. Applications in Non-Linear Optical Properties
The compound and its derivatives have been explored for their non-linear optical (NLO) properties and molecular docking, indicating potential use in material sciences and drug discovery. The binding modes of these compounds have been studied, which can contribute to the development of anticancer agents (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
5. Asymmetric Synthesis and Therapeutic Applications
The asymmetric synthesis of certain derivatives has been described for potential treatments of human papillomavirus infections, showing the compound's relevance in developing antiviral therapies (Boggs, Cobb, Gudmundsson, Jones, Matsuoka, Millar, Patterson, Samano, Trone, Xie, & Zhou, 2007).
properties
IUPAC Name |
N,1-dibenzyl-5-chloro-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-18-11-17(19(24)22-12-15-7-3-1-4-8-15)14-23(20(18)25)13-16-9-5-2-6-10-16/h1-11,14H,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHSUPOAHXXDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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